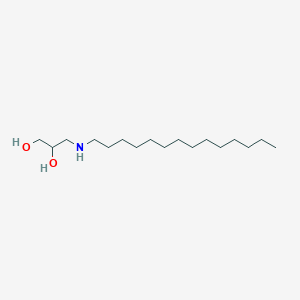

3-(Tetradecylamino)propane-1,2-diol

Beschreibung

3-(Tetradecylamino)propane-1,2-diol is a diol derivative featuring a 14-carbon alkyl chain (tetradecyl) attached via an amino group to a propane-1,2-diol backbone.

Eigenschaften

CAS-Nummer |

111953-19-6 |

|---|---|

Molekularformel |

C17H37NO2 |

Molekulargewicht |

287.5 g/mol |

IUPAC-Name |

3-(tetradecylamino)propane-1,2-diol |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17(20)16-19/h17-20H,2-16H2,1H3 |

InChI-Schlüssel |

QKECMXCFXLQTAU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCNCC(CO)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Alkyl Chain Length Variation in Amino-Substituted Diols

The length of the alkyl chain significantly impacts physical and chemical properties:

Key Findings :

Substituent Group Comparison: Amino vs. Ether/Phenoxy

Diols with different substituents exhibit distinct reactivities and applications:

Key Findings :

- Amino-substituted diols (e.g., tetradecylamino) may act as cationic surfactants or antimicrobial agents due to their amine functionality .

- Phenoxy/ether-linked diols are preferred in polymer chemistry for forming stable ether/ester bonds .

- Fluorinated diols excel in niche applications requiring resistance to degradation .

Thermal and Solubility Properties

Data extrapolated from homologs and structural analogs:

| Compound Name | Melting Point (°C, estimated) | Solubility (Inferred) |

|---|---|---|

| 3-(Dodecylamino)propane-1,2-diol | 40–50 | Partially soluble in ethanol |

| This compound | 55–65 | Low water solubility |

| 3-(Hexadecylamino)propane-1,2-diol | 70–80 | Insoluble in polar solvents |

Notes:

- Solubility decreases with alkyl chain length due to increased hydrophobicity .

- Amino groups may enhance solubility in acidic media via protonation .

Research and Application Insights

- Polymerization: Unlike phenoxy-diols used in polycondensation with succinic acid , amino-diols may enable novel polyurethane or polyamide syntheses due to amine reactivity.

- Surfactants: Nonionic ether-diols (e.g., 3-(nonyloxy)-2-hydroxypropoxy derivatives ) contrast with cationic amino-diols, which could stabilize oil-in-water emulsions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.